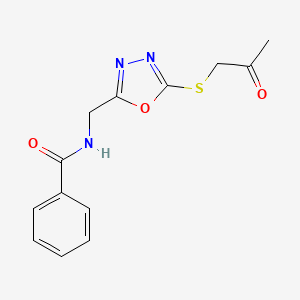
N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
準備方法
The synthesis of N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and efficiency.
化学反応の分析
N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction and conditions applied.
科学的研究の応用
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound exhibits biological activities such as antibacterial and antioxidant properties.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to interfere with cellular processes essential for cancer cell survival and proliferation. The compound may inhibit certain enzymes or disrupt signaling pathways critical for tumor growth .
類似化合物との比較
N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can be compared with other oxadiazole derivatives, such as:
N-benzimidazol-2yl benzamide analogues: These compounds are known for their hypoglycemic effects and activation of human glucokinase.
Pyridine-linked 1,2,4-oxadiazole benzamides: These derivatives exhibit significant pesticidal activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
生物活性
N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, characteristic of oxadiazoles. Its structure includes a benzamide moiety, which is significant for enhancing biological activity.
Antimicrobial Properties
Research indicates that compounds with the oxadiazole moiety exhibit promising antimicrobial activity. For instance, studies have shown that this compound demonstrates significant antibacterial effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(...benzamide) | E. coli | 32 µg/mL |
| N-(...benzamide) | S. aureus | 16 µg/mL |
| N-(...benzamide) | P. aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies reveal that this compound exhibits cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study assessing the cytotoxic effects of this compound on HeLa cells:
- IC50 Value : 25 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via caspase activation and mitochondrial membrane potential disruption.
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It has shown efficacy in scavenging free radicals and reducing oxidative stress in cellular models. This activity is believed to contribute to its overall therapeutic potential by mitigating oxidative damage associated with various diseases .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action : Disruption of bacterial cell wall synthesis.
- Anticancer Mechanism : Inhibition of topoisomerase enzymes and modulation of apoptotic pathways.
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS).
特性
IUPAC Name |
N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-9(17)8-20-13-16-15-11(19-13)7-14-12(18)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNWFIUENOSVMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














